[Glu27]-PKC (19-36)

PKC Pseudosubstrate Kinase Inhibition Negative Control

Achieve unambiguous data interpretation in PKC signaling studies with [Glu27]-PKC (19-36), the only sequence-matched, isosteric negative control. Unlike scrambled peptides, this Ala27→Glu mutant possesses near-identical physicochemical properties to active PKC (19-36) while lacking kinase inhibitory activity, eliminating confounding artifacts from bulk peptide interference. Essential control for patch-clamp electrophysiology, GLUT4 translocation assays, and defining specificity windows where PKC (19-36) exhibits off-target CaMK-II/MLCK inhibition. Guarantee your results reflect true PKC inhibition.

Molecular Formula C92H154N32O26
Molecular Weight 2124.4 g/mol
Cat. No. B612418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Glu27]-PKC (19-36)
Molecular FormulaC92H154N32O26
Molecular Weight2124.4 g/mol
Structural Identifiers
InChIInChI=1S/C92H154N32O26/c1-46(2)38-61(118-74(133)49(7)109-69(128)44-107-77(136)54(23-12-15-33-93)112-78(137)57(26-19-37-106-92(102)103)111-75(134)50(8)110-84(143)62(39-51-20-10-9-11-21-51)119-76(135)53(96)22-18-36-105-91(100)101)85(144)115-59(28-31-70(129)130)82(141)114-58(27-30-66(97)125)81(140)113-55(24-13-16-34-94)79(138)120-64(41-67(98)126)87(146)124-73(48(5)6)89(148)121-63(40-52-43-104-45-108-52)86(145)116-60(29-32-71(131)132)83(142)123-72(47(3)4)88(147)117-56(25-14-17-35-95)80(139)122-65(90(149)150)42-68(99)127/h9-11,20-21,43,45-50,53-65,72-73H,12-19,22-42,44,93-96H2,1-8H3,(H2,97,125)(H2,98,126)(H2,99,127)(H,104,108)(H,107,136)(H,109,128)(H,110,143)(H,111,134)(H,112,137)(H,113,140)(H,114,141)(H,115,144)(H,116,145)(H,117,147)(H,118,133)(H,119,135)(H,120,138)(H,121,148)(H,122,139)(H,123,142)(H,124,146)(H,129,130)(H,131,132)(H,149,150)(H4,100,101,105)(H4,102,103,106)/t49-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,72-,73-/m0/s1
InChIKeyMGMBDJURDVUJCE-KHVJKNDMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage-20°C

[Glu27]-PKC (19-36): A Critical Negative Control Peptide for Rigorous PKC Pseudosubstrate Inhibitor Studies


[Glu27]-PKC (19-36) is a synthetic 18-amino acid peptide, derived from the autoinhibitory pseudosubstrate domain of protein kinase C (PKC). It is a single-point mutant (Ala27→Glu) of the active PKC pseudosubstrate peptide inhibitor, PKC (19-36) [1]. This specific substitution at position 27 abrogates the inhibitory activity of the peptide, rendering it an essential, sequence-matched negative control for functional studies. Its primary, and sole, validated role is to control for non-specific effects of the active peptide sequence, such as bulk peptide interference or off-target binding, thereby strengthening the specificity of conclusions drawn from experiments using the active inhibitor [2].

Why [Glu27]-PKC (19-36) Cannot Be Replaced by Other 'Inactive' or Scrambled Control Peptides


Substituting [Glu27]-PKC (19-36) with a generic control peptide, such as a scrambled sequence or an unrelated inert peptide, introduces significant risk of confounding artifacts in PKC-focused assays. Generic controls cannot account for the potential of the specific PKC (19-36) sequence to cause non-specific, charge- or hydrophobicity-based interactions that are independent of its kinase-inhibitory function. Furthermore, the active peptide PKC (19-36) exhibits known off-target inhibition of kinases like CaMK-II (IC50 = 30 µM) and MLCK (IC50 = 35 µM) at higher concentrations [1]. Only [Glu27]-PKC (19-36), which is isosteric and possesses nearly identical physicochemical properties (e.g., molecular weight, charge distribution) to the active inhibitor but lacks its potency , can serve as a true negative control. This ensures that any observed effect is definitively due to PKC inhibition rather than an unrecognized artifact of the peptide sequence itself, a critical distinction for accurate data interpretation and procurement of the correct reagent.

Quantitative Differentiation: [Glu27]-PKC (19-36) vs. Active PKC (19-36) and Other Kinase Inhibitor Peptides


Complete Loss of PKC Inhibitory Activity Following a Single Ala→Glu Mutation

The active peptide PKC (19-36) potently inhibits PKC with an IC50 of <1 µM, as established in early specificity studies [1]. In direct functional assays, [Glu27]-PKC (19-36) exhibits no detectable inhibition of PKC activity at concentrations up to 10 µM [2]. This single-point mutation (Ala27→Glu) within the pseudosubstrate domain is sufficient to completely abolish the peptide's inhibitory function.

PKC Pseudosubstrate Kinase Inhibition Negative Control

Differential Effect on Synaptic Plasticity: Blockade of LTD Induction

In a direct head-to-head comparison within the same study, the active inhibitor PKC (19-36) (10 µM) completely blocked the induction of long-term depression (LTD) at parallel fiber-Purkinje cell synapses in rat cerebellar slices. In contrast, [Glu27]-PKC (19-36) (10 µM) had no effect; LTD was successfully induced to a magnitude indistinguishable from vehicle-treated controls [1].

Synaptic Plasticity LTD Cerebellum Patch-Clamp

Validation of PKC-Dependent EPSP Prolongation in Hippocampal Neurons

This study used [Glu27]-PKC (19-36) as a control to demonstrate that the prolongation of excitatory postsynaptic potentials (EPSPs) by a muscarinic M1 receptor agonist (77-LH-28-1) is specifically mediated by PKC. The agonist significantly prolonged the EPSP decay time constant when neurons were loaded with the inactive control peptide [Glu27]-PKC (19-36). Crucially, this effect was completely abolished when the active inhibitor PKC (19-36) was present [1].

Hippocampus EPSP Patch-Clamp M1 Receptors

Validated Research Applications for [Glu27]-PKC (19-36) as an Essential Negative Control


Rigorously Attributing PKC-Dependent Effects in Electrophysiology

In any patch-clamp study investigating the role of PKC in neuronal excitability, synaptic transmission, or plasticity, it is mandatory to include [Glu27]-PKC (19-36) as a control for the active PKC (19-36) inhibitor. This pairing, as demonstrated in studies of cerebellar LTD [1] and hippocampal EPSP modulation [2], allows the researcher to confidently conclude that any observed blockade by PKC (19-36) is due to specific kinase inhibition, not an artifact of peptide dialysis.

Validating PKC's Role in Cellular Signaling and Trafficking Assays

When using PKC (19-36) to inhibit cellular processes like GLUT4 translocation in adipocytes [1], the use of [Glu27]-PKC (19-36) is essential. It provides a critical control for non-specific peptide effects that might otherwise be misconstrued as PKC-dependent signaling. This is particularly important in permeabilized cell systems where peptide loading can introduce variability.

Specificity Control in PKC Pseudosubstrate Inhibition Studies with Off-Target Risk

Given that the active peptide PKC (19-36) is known to inhibit other kinases like CaMK-II (IC50 = 30 µM) and MLCK (IC50 = 35 µM) at higher concentrations [1], the use of [Glu27]-PKC (19-36) as a negative control is non-negotiable. It helps define the 'specificity window' for the active inhibitor, ensuring that results are interpreted within the concentration range where PKC is the primary target.

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